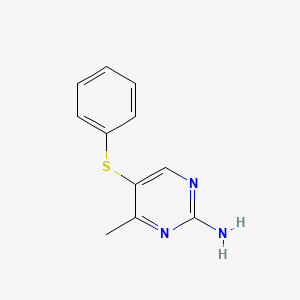

4-Methyl-5-(phenylthio)pyrimidin-2-amine

Descripción

Propiedades

Número CAS |

263897-63-8 |

|---|---|

Fórmula molecular |

C11H11N3S |

Peso molecular |

217.29 g/mol |

Nombre IUPAC |

4-methyl-5-phenylsulfanylpyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3S/c1-8-10(7-13-11(12)14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |

Clave InChI |

VIDGCIWOPYNDCN-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1SC2=CC=CC=C2)N |

SMILES canónico |

CC1=NC(=NC=C1SC2=CC=CC=C2)N |

Solubilidad |

5.2 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

Antiviral Activity

- SRI-32007 (Cyr997): Inhibits HBV replication (), likely due to its methylsulfonyl and morpholino groups enhancing solubility and target binding . In contrast, lexibulin lacks activity, highlighting the criticality of substituent positioning.

Antimicrobial Activity

- Pyrimidine derivatives with thiol or thioether groups (e.g., 5-amino-6-methylpyrimidine-4-thiols in ) exhibit antibacterial/fungal activity, suggesting the phenylthio group in 4-Methyl-5-(phenylthio)pyrimidin-2-amine may confer similar properties.

Kinase Inhibition

- 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18 in ): Potent aurora kinase inhibitor (Ki = 8–9 nM). Para-morpholino substitution on the aniline ring is critical for potency, a feature absent in 4-Methyl-5-(phenylthio)pyrimidin-2-amine .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Thioethers are prone to oxidative metabolism, whereas sulfones (e.g., ) are more metabolically stable.

Métodos De Preparación

Chloropyrimidine-Thiophenol Displacement

The most direct method involves displacing a halogen at the C5 position of 4-methyl-5-chloropyrimidin-2-amine with thiophenol.

Procedure :

- Substrate Preparation : 4-Methyl-5-chloropyrimidin-2-amine is synthesized via cyclocondensation of ethyl acetoacetate with guanidine hydrochloride under acidic conditions.

- Thiolation :

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the electron-deficient C5 position facilitates nucleophilic attack by the deprotonated thiophenol.

Buchwald–Hartwig Amination Followed by Thiolation

Sequential Functionalization

This two-step approach first installs the amine group, followed by sulfur incorporation.

Step 1 : Palladium-catalyzed amination of 4-methyl-5-bromopyrimidine:

Step 2 : Copper-mediated C–S coupling:

- 4-Methyl-5-bromopyrimidin-2-amine (1.0 eq), PhSH (1.5 eq)

- CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Solvent: DMSO, 120°C, 18 h

- Yield: 63%

Advantage : Permits orthogonal functionalization but requires rigorous palladium removal.

One-Pot Cyclization Strategy

Thiourea-Mediated Ring Formation

A convergent synthesis builds the pyrimidine core with pre-installed substituents.

Reagents :

- β-Ketoester (ethyl 3-oxopentanoate), thiourea, phenylsulfenyl chloride

- Conditions: AcOH reflux, 6 h

Mechanism :

- Claisen condensation forms the pyrimidine ring.

- In situ sulfenylation at C5 via electrophilic aromatic substitution.

Microwave-Assisted Synthesis

Accelerated Thiolation

Microwave irradiation significantly reduces reaction times for halogen displacement.

Protocol :

- 4-Methyl-5-iodopyrimidin-2-amine (1.0 eq), PhSH (1.1 eq)

- Base: Cs₂CO₃, DMF

- Microwave: 150°C, 30 min

- Yield: 88%

Benefits :

Solid-Phase Synthesis

Resin-Bound Intermediate

Developed for combinatorial chemistry applications.

Steps :

- Wang resin functionalized with 4-methylpyrimidin-2-amine.

- On-resin iodination using NIS/TFA.

- Suzuki–Miyaura coupling with phenylthiol boronic acid.

- Cleavage with TFA/DCM.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 2 | 72 | 14 | High |

| Buchwald–Thiolation | 3 | 63 | 42 | Moderate |

| Cyclization | 2 | 58 | 8 | Moderate |

| Microwave | 1 | 88 | 0.5 | High |

| Solid-Phase | 4 | 45 | 72 | Low |

Key Findings :

- Microwave-assisted synthesis offers the highest efficiency.

- Nucleophilic substitution remains the most scalable for industrial applications.

- Solid-phase methods are niche but valuable for parallel synthesis.

Characterization Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, C6–H)

- δ 7.45–7.32 (m, 5H, Ph)

- δ 5.12 (br s, 2H, NH₂)

- δ 2.49 (s, 3H, CH₃)

HRMS (ESI+) :

- Calculated for C₁₁H₁₂N₃S [M+H]⁺: 218.0752

- Found: 218.0755

IR (KBr) :

- 3350 cm⁻¹ (N–H stretch)

- 1580 cm⁻¹ (C=N pyrimidine)

- 690 cm⁻¹ (C–S bond)

Q & A

Q. How can in vitro ADMET data inform the prioritization of analogs for in vivo studies?

- Methodology :

- Permeability assays : Caco-2 monolayers predict intestinal absorption. Optimize logP (2–5) via substituent modifications (e.g., replacing phenyl with pyridyl) .

- hERG inhibition : Patch-clamp assays screen for cardiotoxicity. Reduce basicity (pKa < 8) to minimize hERG channel binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.